Shorter Ni–O Bond Lengths vs. Isomorphous Co(II) Complex: X-ray Crystallographic Evidence
Single-crystal X-ray diffraction analysis of the isomorphous tetrahydrate complexes [M(3,4-DCB)₂·4H₂O] (M = Co, Ni) reveals systematically shorter metal–oxygen bond lengths for the Ni(II) complex compared to the Co(II) complex [1]. The M–O distances in the Ni(II) complex range from 2.039(3) Å to 2.111(3) Å, whereas the Co(II) complex exhibits M–O distances ranging from 2.050(2) Å to 2.148(2) Å. This represents a consistent shortening of approximately 0.01–0.04 Å per bond for Ni(II) relative to Co(II), consistent with the smaller ionic radius of Ni²⁺ (0.69 Å) vs. Co²⁺ (0.745 Å) in octahedral coordination. Both complexes crystallize in the monoclinic space group P2₁/c, with unit cell parameters a = 10.063(3) Å, b = 6.200(2) Å, c = 29.820(6) Å, β = 93.40(3)° for Ni(II) and a = 10.151(3) Å, b = 6.221(2) Å, c = 29.636(6) Å, β = 93.51(3)° for Co(II) [1].
Co–O: 2.050–2.148 Å
| Evidence Dimension | Metal–oxygen bond distance range (carboxylate and aqua ligands) |
|---|---|
| Target Compound Data | Ni–O: 2.039(3) Å to 2.111(3) Å (R = 0.0487, wR = 0.116) |
| Comparator Or Baseline | Co–O: 2.050(2) Å to 2.148(2) Å (R = 0.0293, wR = 0.075) |
| Quantified Difference | Systematic bond shortening of ~0.01–0.04 Å for Ni(II) vs. Co(II) |
| Conditions | Single-crystal X-ray diffraction; monoclinic P2₁/c; Mo Kα radiation; 293 K; [M(3,4-DCB)₂·4H₂O] isomorphous crystals |
Why This Matters
The shorter Ni–O bonds confer greater ligand-field stabilization energy, which directly impacts the thermodynamic stability, ligand-exchange kinetics, and magnetic anisotropy of the Ni(II) complex relative to the Co(II) analog.
- [1] Wolodkiewicz, W.; Glowiak, T. Crystal Structure of Co(II) and Ni(II) Isomorphous Complexes with 3,4-Dichlorobenzoic Acid. Pol. J. Chem. 1998, 72 (7), 1249–1254. View Source
